molecular formula C26H29N3O2 B11042860 8-ethyl-4,4-dimethyl-6-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

8-ethyl-4,4-dimethyl-6-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11042860
M. Wt: 415.5 g/mol
InChI Key: KSVHDDJCEYXXAU-UHFFFAOYSA-N
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Description

  • Reagents: Ethyl iodide and methyl iodide.
  • Reaction: Alkylation reactions using strong bases such as sodium hydride or potassium tert-butoxide.
  • Step 3: Attachment of Piperidinylmethyl-Pyridine Moiety

    • Reagents: 2-(pyridin-3-yl)piperidine and formaldehyde.
    • Reaction: Mannich reaction to attach the piperidinylmethyl-pyridine moiety to the pyrroloquinoline core.
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 8-ethyl-4,4-dimethyl-6-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step organic reactions

    • Step 1: Synthesis of Pyrroloquinoline Core

      • Starting materials: 2-aminobenzonitrile and ethyl acetoacetate.
      • Reaction: Cyclization reaction under acidic conditions to form the pyrroloquinoline core.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and piperidinylmethyl groups.

      Reduction: Reduction reactions can occur at the carbonyl groups in the pyrroloquinoline core.

      Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

      Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

      Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

    Major Products

      Oxidation: Formation of carboxylic acids or ketones.

      Reduction: Formation of alcohols or amines.

      Substitution: Formation of various substituted derivatives depending on the reagents used.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure and multiple functional groups.

      Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.

    Biology

      Drug Development: Potential use as a lead compound in the development of new pharmaceuticals due to its unique structure and potential biological activity.

    Medicine

      Therapeutic Agents: Investigation into its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Industry

      Materials Science: Use in the development of new materials with specific electronic or optical properties.

    Mechanism of Action

    The mechanism by which 8-ethyl-4,4-dimethyl-6-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione exerts its effects depends on its interaction with molecular targets. These may include:

      Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

      Receptors: Binding to cellular receptors to modulate signal transduction pathways.

      DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.

    Comparison with Similar Compounds

    Similar Compounds

      Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine.

      Pyrroloquinoline Derivatives: Compounds like pyrroloquinoline quinone (PQQ).

    Uniqueness

    8-ethyl-4,4-dimethyl-6-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its combination of a pyrroloquinoline core with a piperidinylmethyl-pyridine moiety. This structural complexity provides a diverse range of chemical reactivity and potential biological activity, distinguishing it from simpler quinoline or pyrroloquinoline derivatives.

    Properties

    Molecular Formula

    C26H29N3O2

    Molecular Weight

    415.5 g/mol

    IUPAC Name

    6-ethyl-11,11-dimethyl-9-[(2-pyridin-3-ylpiperidin-1-yl)methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

    InChI

    InChI=1S/C26H29N3O2/c1-4-17-12-20-19(14-26(2,3)29-23(20)21(13-17)24(30)25(29)31)16-28-11-6-5-9-22(28)18-8-7-10-27-15-18/h7-8,10,12-15,22H,4-6,9,11,16H2,1-3H3

    InChI Key

    KSVHDDJCEYXXAU-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C=C2CN4CCCCC4C5=CN=CC=C5)(C)C

    Origin of Product

    United States

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